molecular formula C17H19N3O B2750699 N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415623-79-7

N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Katalognummer B2750699
CAS-Nummer: 2415623-79-7
Molekulargewicht: 281.359
InChI-Schlüssel: GSTMLKBPJCZBJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as EPTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPTQ belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antiviral properties.

Wirkmechanismus

The mechanism of action of N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. This inhibition leads to the induction of cell cycle arrest and apoptosis in cancer cells. N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Moreover, N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been reported to inhibit the viral DNA replication by targeting the viral DNA polymerase.
Biochemical and Physiological Effects:
N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In addition, N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide inhibits the production of pro-inflammatory cytokines and enzymes, which reduces the inflammatory response. Moreover, N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide inhibits the viral DNA replication, which leads to the inhibition of viral proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its broad-spectrum activity against various diseases. N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities, which makes it a promising therapeutic agent. Moreover, N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is relatively easy to synthesize, which makes it accessible for further studies. However, one of the limitations of N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research of N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One of the directions is to investigate the structure-activity relationship (SAR) of N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its analogs to improve its potency and selectivity. Moreover, the development of novel drug delivery systems for N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can improve its bioavailability and pharmacokinetics. Furthermore, the investigation of the potential synergistic effects of N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide with other therapeutic agents can enhance its therapeutic efficacy. Finally, the investigation of the pharmacological and toxicological profiles of N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in vivo can provide valuable information for its clinical development.

Synthesemethoden

N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a multi-step synthetic route starting from 2-ethylbenzaldehyde and 2-aminoaniline. The first step involves the condensation of 2-ethylbenzaldehyde and 2-aminoaniline in the presence of acetic acid and glacial acetic acid to form 2-ethyl-2,3-dihydroquinazolin-4(1H)-one. The second step involves the reduction of the quinazoline ring using sodium borohydride in methanol to form 2-ethyl-5,6,7,8-tetrahydroquinazoline-4(3H)-one. Finally, the carboxamide group is introduced by reacting the tetrahydroquinazoline-4(3H)-one with isatoic anhydride in the presence of triethylamine to form N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells through the induction of cell cycle arrest and apoptosis. N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by inhibiting the viral DNA replication.

Eigenschaften

IUPAC Name

N-(2-ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-12-7-3-5-9-14(12)20-17(21)16-13-8-4-6-10-15(13)18-11-19-16/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTMLKBPJCZBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.